molecular formula C10H12ClNO3 B12336741 Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride

Cat. No.: B12336741
M. Wt: 229.66 g/mol
InChI Key: WYFAJLUERDRUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride typically involves the reaction of ethyl acetoacetate with 2-bromopyridine in the presence of a base such as sodium ethoxide. The reaction is carried out in an inert atmosphere, usually under reflux conditions, to ensure complete conversion of the starting materials . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto group and pyridine ring play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
  • Ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate
  • Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Uniqueness

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride is unique due to its specific structural features, such as the presence of the pyridine ring, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of various biologically active compounds and enhance its utility in scientific research .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 3-oxo-3-pyridin-2-ylpropanoate;hydrochloride

InChI

InChI=1S/C10H11NO3.ClH/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8;/h3-6H,2,7H2,1H3;1H

InChI Key

WYFAJLUERDRUGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=N1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.